molecular formula C17H16N4O2S2 B2618067 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206990-19-3

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2618067
CAS No.: 1206990-19-3
M. Wt: 372.46
InChI Key: YEQBVRFWFOACJY-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Carboxamide Group: This step can be achieved through the reaction of the thiadiazole intermediate with an amine derivative, such as 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline, under suitable conditions.

    Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group, which can be done using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring and the thiophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

    Industry: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Thiazoles: Similar to thiadiazoles, thiazoles are also studied for their medicinal properties.

    Imidazoles: These compounds have a similar ring structure and are widely used in pharmaceuticals.

Uniqueness

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thiadiazole and thiophenyl groups

Properties

IUPAC Name

4-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-16(25-21-20-11)17(23)19-13-6-4-12(5-7-13)9-15(22)18-10-14-3-2-8-24-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQBVRFWFOACJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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